molecular formula C5H5Cl2N3 B180673 4,6-Dichloro-n-methylpyrimidin-2-amine CAS No. 10397-15-6

4,6-Dichloro-n-methylpyrimidin-2-amine

Cat. No.: B180673
CAS No.: 10397-15-6
M. Wt: 178.02 g/mol
InChI Key: UBGCYDBGKBKRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-n-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylamino group at position 2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-n-methylpyrimidin-2-amine typically involves the chlorination of n-methylpyrimidin-2-amine. One common method is the reaction of n-methylpyrimidin-2-amine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-n-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 4,6-Dichloro-N-methylpyrimidin-2-amine is as an intermediate in the synthesis of drugs. Notably, it plays a crucial role in the production of Dasatinib, a medication used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib is a tyrosine kinase inhibitor that targets multiple pathways involved in cancer cell proliferation and survival.

Case Study: Synthesis of Dasatinib

  • Starting Material : this compound
  • Process : The compound undergoes several chemical transformations to yield Dasatinib.
  • Outcome : High yields and purity levels are achieved, making it suitable for industrial production.

Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation.

Data Table: Inhibition Potency

CompoundIC50 (µM)Activity Description
This compound0.04 ± 0.09Potent COX-2 inhibitor comparable to Celecoxib
Other Pyrimidine Derivative0.04 ± 0.02Similar activity against COX-2

Cancer Treatment Research

Recent studies have explored the potential of substituted pyrimidines, including this compound, as multitarget inhibitors for various cancers. These compounds have been shown to block key receptors involved in tumor growth and metastasis.

Case Study: Multitarget Inhibitor Development

  • Target : Epidermal Growth Factor Receptor (EGFR)
  • Findings : Substituted derivatives demonstrated effective inhibition of EGFR signaling pathways, suggesting their potential use in lung cancer treatment.

Synthesis Methodologies

Innovative synthetic methodologies have been developed to produce this compound with higher efficiency and reduced environmental impact. For example, a recent patent describes a method using triphosgene as a safer alternative to traditional chlorination reagents like phosgene.

Synthesis Process Overview

  • Reagents : Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.
  • Conditions : Reaction under ice bath followed by heating.
  • Yield : High purity and yield suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-n-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, leading to the disruption of DNA and RNA synthesis. These interactions result in the modulation of various cellular pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-n-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms and a methylamino group allows for selective modifications, making it a valuable intermediate in the synthesis of diverse compounds. Its versatility and effectiveness in various applications set it apart from other similar compounds .

Biological Activity

4,6-Dichloro-n-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with chlorine substituents at the 4 and 6 positions and a methyl group at the 2 position. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound's molecular formula is C5H5Cl2NC_5H_5Cl_2N with a molecular weight of 178.02 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can modulate various cellular pathways, affecting cell growth and proliferation.
  • Nucleic Acid Interaction : It has been shown to interact with nucleic acids, potentially disrupting DNA and RNA synthesis, which is critical for cellular replication and function.
  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which plays a significant role in inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more effective analogs:

  • Chlorine Substituents : The presence of chlorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which may increase its therapeutic potential.
  • Methyl Group Influence : The methyl group at the 2 position contributes to the compound's overall reactivity and biological profile, making it a valuable scaffold for further modifications.

Anti-HIV Activity

One notable application of this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Studies have shown that slight modifications in the structure can significantly impact anti-HIV activity, highlighting the importance of SAR in drug development.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:

CompoundIC50 (μmol)Comparison
This compound0.04 ± 0.09Similar to Celecoxib (0.04 ± 0.01)
Other DerivativesVariesDependent on structural modifications

These findings suggest that further exploration into the anti-inflammatory properties of this compound could lead to new therapeutic options for inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine be optimized for higher yields and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction conditions. For example, reports an 81% yield via refluxing 4,6-dichloropyrimidin-2-amine with propargyl bromide in ethanol under basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol are preferred for solubility and stability of intermediates.
  • Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for substitution without decomposition.
  • Stoichiometry : A 1:1 molar ratio of amine to alkylating agent minimizes side reactions.
  • Workup : Precipitation and vacuum drying enhance purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ^1H NMR (e.g., δ = 7.50 ppm for NH2 in DMSO-d6) and ^13C NMR (e.g., δ = 161.20 ppm for C-2) confirm substitution patterns and electronic environments .
  • X-ray Crystallography : Resolves steric effects, such as dihedral angles between rings (e.g., 86.60° in ) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, Cl, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) vs. static crystal structures. For example:

  • Keto-enol tautomerism : confirms the keto form via C=O bond length (1.208 Å) in crystallography, whereas NMR may suggest equilibrium in solution.
  • Solution vs. Solid-State : Use variable-temperature NMR to detect tautomeric shifts or DFT calculations to model energy differences .

Q. What computational strategies aid in designing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity at C-4 and C-6 positions. For example, Fukui indices can identify electrophilic/nucleophilic sites.
  • Reaction Path Search : highlights ICReDD’s approach using quantum calculations to simulate substitution pathways, reducing trial-and-error experimentation .
  • Molecular Docking : Screen derivatives for binding to biological targets (e.g., kinases) using software like AutoDock Vina .

Q. How can factorial design improve mechanistic studies of substitution reactions?

Methodological Answer: Factorial design systematically tests variables influencing reactivity:

  • Factors : Solvent polarity, temperature, nucleophile strength (e.g., amines vs. alkoxides).
  • Response Variables : Reaction rate, yield, byproduct formation.
  • Example : A 2^3 design (3 factors at 2 levels) identifies interactions between temperature and solvent polarity. emphasizes iterative optimization using statistical software (e.g., Minitab) .

Q. What experimental approaches validate steric and electronic effects in derivatives?

Methodological Answer:

  • Steric Effects : Compare X-ray structures (e.g., dihedral angles in ) to assess conformational rigidity.
  • Electronic Effects : Use Hammett plots with substituents of varying σ values to correlate electronic parameters with reaction rates .
  • Kinetic Isotope Effects : Probe mechanisms (e.g., SNAr vs. radical pathways) via deuterated analogs .

Q. How should researchers address discrepancies in reported synthetic protocols?

Methodological Answer:

  • Critical Literature Review : Compare solvents (e.g., ethanol in vs. DMF in other studies) and their impact on intermediate stability.
  • Reproducibility Tests : Replicate methods under controlled conditions, documenting deviations (e.g., moisture sensitivity).
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation) .

Properties

IUPAC Name

4,6-dichloro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCYDBGKBKRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293547
Record name 4,6-dichloro-n-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-15-6
Record name 10397-15-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-n-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-(4,6-dichloro-pyrimidin-2-yl)-2,2,2-trifluoro-acetamide (4.6 g, 17.7 mmol) and potassium carbonate (4.9 g, 35.4 mmol) in acetone (100 ml) was added iodomethane (1.3 ml, 21.2 mmol). After stirring for 12 hours, the mixture was filtered through a pad of celite under suction. The filtrate was concentrated under reduced pressure and the residue was treated with methanol (150 ml) tetrahydrofuran (30 ml), and a solution of potassium carbonate (5.0 g, 51 mmol) in water (15 ml). After stirring for 1 hour, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (150 ml) and saturated aqueous sodium chloride solution (100 ml). The organic phase was dried over magnesium sulfate. After evaporation of the solvent under reduced pressure, the residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:6 followed by 1:4) to give N-(4,6-dichloro-pyrimidin-2-yl)-methyl-amine (2.7 g, 85% yield). 1H NMR (CDCl3) δ 3.04 (d, 3H, J=5.1 Hz, CH3), 5.50 (br s, 1H, NH), 6.63 (s, 1H, Ar).
Name
N-(4,6-dichloro-pyrimidin-2-yl)-2,2,2-trifluoro-acetamide
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1nc(Cl)cc(Cl)n1)C(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 0° C. mixture 2,4,6-trichloropyrimidine (0.50 g, 2.7 mmol) in THF (3 mL) was added methyl amine (2M THF, 3.0 mL, 6.0 mmol) dropwise. The reaction mixture was warmed to room temperature and stirred for 30 minutes, at which time LCMS indicated the formation of the desired product. The reaction mixture was treated with water (10 mL) and extracted with EtOAc (2×10 mL). The organics were washed with brine (10 mL), dried (Na2SO4), and evacuated. The crude material was purified by column chromatography (Gradient from 0-30% EtOAc in Hexanes) to afford 180 mg (1.01 mmol, 38%) of 2,6-dichloro-N-methyl-4-pyrimidinamine and 150 mg (0.85 mmol 31%) of 4,6-dichloro-N-methyl-2-pyrimidinamine. MS (ES+) m/e 178 [M+H]+ for each.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methylamine (2M solution, 113 mL, 217 mmol, 2.05 equiv) was charged to a 1 L 3-neck flask fitted with a magnetic stirrer and a thermometer. The mixture was chilled in an ice bath. To this stirred solution was added via addition funnel a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (25 g, 110 mmol) in EtOAc (250 mL) portionwise over a 25 minutes period. The temp was between 5-10° C. After completion of addition, the ice bath was removed, and the mixture was stirred for 1 hour at ambient temperature. LCMS showed conversion complete. The suspension was filtered, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was partitioned between water (100 mL) and EtOAc (450 mL). The organic was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give white solids, which were triturated in 150 mL of CH2Cl2. These solids were collected by filtration and washing with cold CH2Cl2 (50 mL). Drying under house vacuum at room temperature for 20 hours, and then high vacuum at room temperature for 3 hours gave 9.31 g of the title compound as a solid. LC-MS (ES) m/z=179 [M+H]+.
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Dichloro-n-methylpyrimidin-2-amine
4,6-Dichloro-n-methylpyrimidin-2-amine
4,6-Dichloro-n-methylpyrimidin-2-amine
4,6-Dichloro-n-methylpyrimidin-2-amine
4,6-Dichloro-n-methylpyrimidin-2-amine
4,6-Dichloro-n-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.